molecular formula C11H18OSi B104777 Silane, (2,6-dimethylphenoxy)trimethyl- CAS No. 16286-54-7

Silane, (2,6-dimethylphenoxy)trimethyl-

Cat. No. B104777
CAS RN: 16286-54-7
M. Wt: 194.34 g/mol
InChI Key: MNBNTAKLVREHDB-UHFFFAOYSA-N
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Description

Silane, (2,6-dimethylphenoxy)trimethyl-, also known as DMTMS, is a colorless liquid that is used as a reagent in organic chemistry. It is commonly used as a silylation agent, which is a process that involves the replacement of a hydrogen atom with a silicon-containing group. DMTMS is a versatile reagent that can be used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers.

Mechanism of Action

Silane, (2,6-dimethylphenoxy)trimethyl- is a silylation agent that works by replacing a hydrogen atom with a silicon-containing group. This process is known as silylation and is commonly used in organic synthesis to protect functional groups or to modify the reactivity of a molecule.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Silane, (2,6-dimethylphenoxy)trimethyl-. However, it is known that Silane, (2,6-dimethylphenoxy)trimethyl- is a reactive reagent that can react with a variety of functional groups. Therefore, it is important to handle Silane, (2,6-dimethylphenoxy)trimethyl- with care and to use appropriate safety precautions when working with this reagent.

Advantages and Limitations for Lab Experiments

One advantage of using Silane, (2,6-dimethylphenoxy)trimethyl- as a silylation agent is that it is a versatile reagent that can be used in a variety of applications. It is also relatively easy to handle and has a long shelf life. However, one limitation of using Silane, (2,6-dimethylphenoxy)trimethyl- is that it can be expensive compared to other silylation agents.

Future Directions

There are a number of future directions for research on Silane, (2,6-dimethylphenoxy)trimethyl-. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the development of new applications for Silane, (2,6-dimethylphenoxy)trimethyl-, particularly in the field of pharmaceuticals. Additionally, there is a need for further research on the safety and handling of Silane, (2,6-dimethylphenoxy)trimethyl- in the laboratory.

Synthesis Methods

Silane, (2,6-dimethylphenoxy)trimethyl- can be synthesized through a number of different methods, including the reaction of 2,6-dimethylphenol with trimethylsilyl chloride in the presence of a base. Another common method involves the reaction of 2,6-dimethylphenol with trimethylsilyl trifluoromethanesulfonate in the presence of a base. Both of these methods result in the formation of Silane, (2,6-dimethylphenoxy)trimethyl- with high yields.

Scientific Research Applications

Silane, (2,6-dimethylphenoxy)trimethyl- has been extensively studied for its use as a silylation agent in organic synthesis. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. Silane, (2,6-dimethylphenoxy)trimethyl- has also been used in the preparation of silyl ethers, which are commonly used as protecting groups in organic synthesis.

properties

CAS RN

16286-54-7

Product Name

Silane, (2,6-dimethylphenoxy)trimethyl-

Molecular Formula

C11H18OSi

Molecular Weight

194.34 g/mol

IUPAC Name

(2,6-dimethylphenoxy)-trimethylsilane

InChI

InChI=1S/C11H18OSi/c1-9-7-6-8-10(2)11(9)12-13(3,4)5/h6-8H,1-5H3

InChI Key

MNBNTAKLVREHDB-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)O[Si](C)(C)C

Canonical SMILES

CC1=C(C(=CC=C1)C)O[Si](C)(C)C

Origin of Product

United States

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